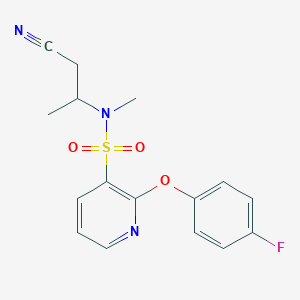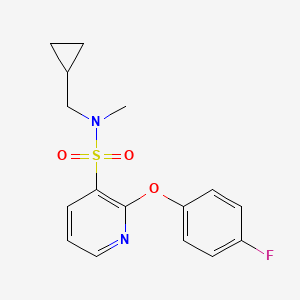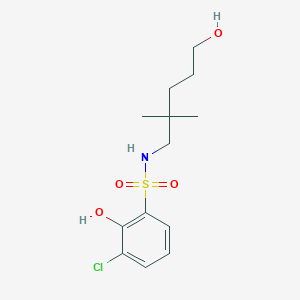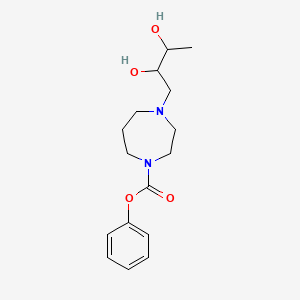![molecular formula C14H16N2O3S B6750991 Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate](/img/structure/B6750991.png)
Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a combination of aromatic, thiazole, and ester functional groups, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Aromatic Substitution:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反応の分析
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the ester group may produce the corresponding alcohol.
科学的研究の応用
Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanoate: A similar compound with a propanoate ester group instead of an acetate ester group.
Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]butanoate: A similar compound with a butanoate ester group.
Uniqueness
Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16(7-11-8-20-9-15-11)13(14(18)19-2)10-4-3-5-12(17)6-10/h3-6,8-9,13,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBUHIDSVCDXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=N1)C(C2=CC(=CC=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[(1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B6750920.png)
![N-butyl-2-[4-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propanamide](/img/structure/B6750924.png)
![N-methyl-4-[1-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B6750928.png)
![Methyl 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-3-phenylpropanoate](/img/structure/B6750931.png)
![N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide](/img/structure/B6750950.png)

![1-[(2,6-Difluorophenyl)methyl]-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol](/img/structure/B6750962.png)

![N-(2,5-dichlorophenyl)-3-[4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidin-1-yl]propanamide](/img/structure/B6750967.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine](/img/structure/B6750994.png)
![4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one](/img/structure/B6750996.png)
